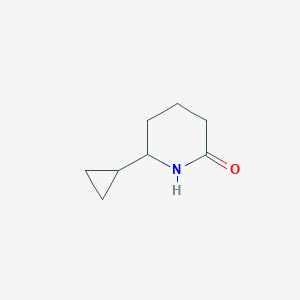

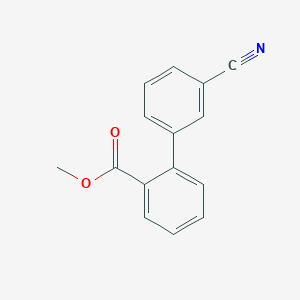

![molecular formula C21H13N3OS2 B2899878 N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide CAS No. 681173-84-2](/img/structure/B2899878.png)

N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzothiazole is a bicyclic compound and is a fusion of benzene and thiazole ring. The structure consists of a benzene ring fused to a thiazole ring, which contains a nitrogen atom and a sulfur atom . Benzothiazole derivatives are known for their diverse biological activities and are used in medicinal chemistry .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H NMR, Mass, and elemental analysis .Chemical Reactions Analysis

Benzothiazole compounds can undergo a variety of chemical reactions. For instance, they can react with 2-aminothiophenol and aldehydes to form 2-substituted benzothiazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by the substituents on the benzothiazole ring. These properties can be analyzed using various techniques such as solubility tests, melting point determination, and spectroscopic analysis .作用機序

Target of Action

Benzothiazole derivatives have been found to exhibit potent inhibition againstM. tuberculosis . The target of these derivatives is often the enzyme DprE1 , which is crucial for the survival of the bacterium.

Mode of Action

Benzothiazole derivatives typically interact with their targets, such as dpre1, leading to inhibition of the target’s function . This interaction can result in changes at the molecular level, disrupting the normal functioning of the bacterium and leading to its death .

Biochemical Pathways

The inhibition of dpre1 by benzothiazole derivatives can disrupt the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to downstream effects such as compromised cell wall integrity and ultimately, bacterial death .

Pharmacokinetics

A study on similar n’-(1,3-benzothiazol-2-yl)-arylamide derivatives showed a favourable pharmacokinetic profile . The impact of these properties on bioavailability is crucial for the compound’s effectiveness as a drug .

Result of Action

The inhibition of dpre1 and the disruption of arabinogalactan synthesis can lead to compromised cell wall integrity and bacterial death .

実験室実験の利点と制限

One of the main advantages of using N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide in lab experiments is its high selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. In addition, this compound has been found to be stable and easy to synthesize, which makes it a convenient compound for lab experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for the research on N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide. One of the main directions is to further investigate its mechanism of action and identify its molecular targets. In addition, more studies are needed to evaluate the efficacy of this compound in vivo and its potential side effects. Another future direction is to explore the use of this compound in combination with other anticancer drugs to enhance its therapeutic effects. Finally, more studies are needed to investigate the potential applications of this compound in other fields, such as antiviral and antimicrobial therapy.

Conclusion:

In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit various biological activities, including anticancer, antiviral, and antimicrobial effects. The synthesis of this compound involves the reaction of 2-aminobenzothiazole and 2-mercaptobenzoic acid in the presence of a coupling agent such as DCC and NHS. This compound has several advantages for lab experiments, including its high selectivity towards cancer cells and ease of synthesis. However, more studies are needed to investigate its mechanism of action, efficacy in vivo, and potential side effects.

合成法

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide involves the reaction of 2-aminobenzothiazole and 2-mercaptobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified by column chromatography to obtain pure this compound. This method has been reported in several scientific articles, including a study by Kuo et al. (2015).

科学的研究の応用

N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide has been found to exhibit various biological activities that make it a potential candidate for therapeutic applications. One of the most significant applications of this compound is its anticancer activity. Several studies have reported that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells. For example, a study by Li et al. (2016) showed that this compound can inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting the expression of anti-apoptotic proteins.

In addition to its anticancer activity, this compound has also been found to exhibit antiviral and antimicrobial effects. A study by Wang et al. (2018) reported that this compound can inhibit the replication of hepatitis B virus by blocking the activity of viral polymerase. Another study by Li et al. (2017) showed that this compound can inhibit the growth of Staphylococcus aureus, a common bacterial pathogen.

Safety and Hazards

特性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13N3OS2/c25-20(13-8-9-16-19(11-13)26-12-22-16)23-15-5-3-4-14(10-15)21-24-17-6-1-2-7-18(17)27-21/h1-12H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLIXEYPLQHYFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)N=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

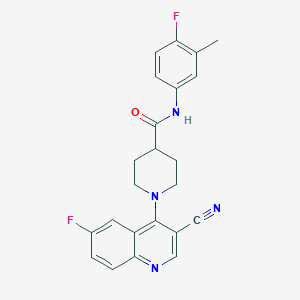

![3-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2899806.png)

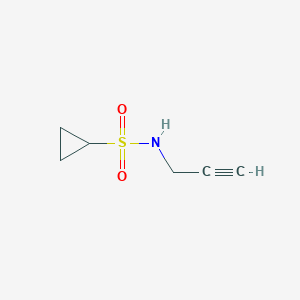

![5-chloro-2-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2899807.png)

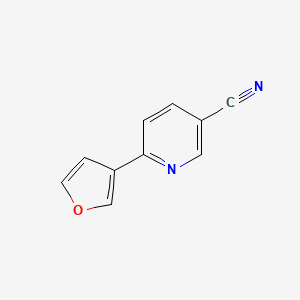

![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2899809.png)

![Methyl 1-({[(ethoxycarbonyl)amino]methanethioyl}amino)cyclopentane-1-carboxylate](/img/structure/B2899810.png)

![2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2899811.png)